Development of an actinium-225 radioimmunoconjugate for targeted alpha therapy against SARS-CoV-2†
New Journal of Chemistry Pub Date: 2022-06-29 DOI: 10.1039/D2NJ02617A
Abstract
Targeted alpha therapy offers unique opportunities for the treatment of tumours and infections. Here, we report the development of a new radioimmunoconjugate construct that targets SARS-CoV-2 infected cells, which act as viral reservoirs and promote virus replication and infection spread. The chosen antibody selectively binds to the ACE2-receptor binding domain of the spike protein, and prevents the protein binding to the receptor. Furthermore, the antibody has been radiolabelled with 225Ac, and the therapeutic performance of the resulting radioimmunoconjugate has been demonstrated in vitro against cells mimicking SARS-CoV-2 infection.

Recommended Literature
- [1] Natural products dereplication by diffusion ordered NMR spectroscopy (DOSY)†
- [2] 38. The role of surface in the pyrolysis of 2-chlorobutane
- [3] Is hydroxypyridonate 3,4,3-LI(1,2-HOPO) a good competitor of fetuin for uranyl metabolism?†
- [4] General and physical chemistry
- [5] Preparation and electrical properties of Ca-doped La2NiO4+δ cathode materials for IT-SOFC
- [6] No effect of selected engineered nanomaterials on reproduction and survival of the springtail Folsomia candida†
- [7] The examination of commercial gelatins with regard to their suitability for paper-making
- [8] Titanate hollow nanospheres as electron-transport layer in mesoscopic perovskite solar cell with enhanced performance†
- [9] Calix[4]pyrrolato gallate: square planar-coordinated gallium(iii) and its metal–ligand cooperative reactivity with CO2 and alcohols†
- [10] Orientation-tunable ferroelectric and energy storage properties in PMN–PT single crystals